2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester
Overview
Description
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a propenoic acid moiety esterified with a dimethylamino group and a dimethylpropyl group. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester typically involves the esterification of 2-Propenoic acid with 3-(dimethylamino)-2,2-dimethylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. The use of high-efficiency distillation columns and automated control systems ensures the consistent quality and yield of the product. The raw materials, including 2-Propenoic acid and 3-(dimethylamino)-2,2-dimethylpropanol, are sourced in bulk to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Polymerization: This compound can undergo radical polymerization to form polyacrylates, which are used in various applications such as adhesives and coatings.
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, forming new esters with different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, especially under basic conditions.
Major Products Formed
Polyacrylates: Through polymerization, the compound forms polyacrylates, which are used in various industrial applications.
Carboxylic Acids: Oxidation reactions yield carboxylic acids, which have their own set of applications in organic synthesis.
Scientific Research Applications
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is used in the preparation of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s adhesive properties. The ester group provides flexibility and chemical stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-(dimethylamino)ethyl ester
- 2-Propenoic acid, 3-(dimethylamino)propyl ester
- 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester
Uniqueness
2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester stands out due to its unique combination of a dimethylamino group and a dimethylpropyl group. This structure imparts specific chemical and physical properties, such as enhanced reactivity and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-9(12)13-8-10(2,3)7-11(4)5/h6H,1,7-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWMBBRKRKJARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066560 | |
Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20166-73-8 | |
Record name | 3-Dimethylamino-2,2-dimethyl-1-propyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20166-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(dimethylamino)-2,2-dimethylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)-2,2-dimethylpropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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